1-(4-Iodophenyl)-4-methoxybenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11IO |
|---|---|
Molecular Weight |
310.13 g/mol |
IUPAC Name |
1-iodo-4-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H11IO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 |
InChI Key |
QEMVQEZBDSYALX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(4-Iodophenyl)-4-methoxybenzene
General Synthetic Approach
The synthesis of this compound generally involves the formation of a biphenyl structure where one phenyl ring is substituted with iodine at the para position and the other with a methoxy group. The preparation requires careful control of reaction conditions such as temperature, solvent choice, and reagent concentration to optimize yield and purity.
Synthetic Routes and Key Reactions
Ullmann-Type Coupling and Related Cross-Coupling Methods
One common approach to prepare substituted biphenyls like this compound is through palladium-catalyzed cross-coupling reactions, such as Suzuki or Ullmann couplings, where an aryl iodide is coupled with an aryl boronic acid or aryl halide bearing the methoxy substituent. Potassium carbonate is often used as a base, and solvents such as dimethylformamide (DMF) or acetone are employed. The methoxy group serves as an electron-donating substituent that can influence the reactivity and regioselectivity of the coupling.
Etherification of 4-Iodophenol with Methoxybenzyl Derivatives
Another method involves the etherification of 4-iodophenol with appropriate methoxybenzyl halides or sulfonates under basic conditions, such as potassium carbonate in DMF, at elevated temperatures (e.g., 80 °C). This method has been demonstrated for related compounds, such as the synthesis of 1-(cyclopropylmethoxy)-4-iodobenzene, and can be adapted for methoxybenzene derivatives.
Azide and Methanesulfonate Intermediates
Patent literature describes the preparation of related iodo-methoxybenzene derivatives via intermediate formation of methanesulfonate esters followed by nucleophilic substitution with azide ions, leading to azidoalkyl derivatives of iodo-methoxybenzenes. Although this is more specific to azidopropyl derivatives, the methodology illustrates the utility of sulfonate intermediates in functionalizing iodo-methoxybenzene compounds.
Detailed Reaction Conditions and Optimization
A study optimizing reactions involving 4-iodophenyl derivatives and methoxybenzene substituents found that:
- The use of palladium catalysts with potassium carbonate base in polar aprotic solvents like DMF or acetone yields high conversion rates.
- Reaction temperatures around 60–80 °C are optimal for etherification and coupling reactions.
- Reaction times vary from a few hours up to 12 hours depending on catalyst loading and substrate reactivity.
- Purification is typically achieved by silica gel column chromatography using petroleum ether and ethyl acetate mixtures as eluents.
Data Table Summarizing Preparation Parameters
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The iodine atom at the para position undergoes nucleophilic displacement under specific conditions:
Key Reactions :
-
Ammonolysis : Reacts with ammonia/amines to form 4-methoxybiphenyl-4-amine derivatives (yields: 60-85%) .
-
Hydroxylation : Substitution with hydroxide ions produces 4-methoxybiphenyl-4-ol under basic conditions.
Mechanistic Insight :
The iodine's polarizable nature facilitates a two-step process:
-
Formation of a Meisenheimer complex via electron-deficient aromatic ring activation.
Cross-Coupling Reactions
The iodo group participates effectively in transition-metal-catalyzed couplings:
Optimized Conditions :
-
Solvent: THF or DMF at 80-110°C
-
Base: K₂CO₃ or Cs₂CO₃
Electrophilic Aromatic Substitution
The methoxy group directs incoming electrophiles to ortho/para positions:
Documented Transformations :
-
Nitration : HNO₃/H₂SO₄ at 0°C yields 3-nitro-4'-methoxybiphenyl (major).
-
Sulfonation : SO₃/H₂SO₄ produces sulfonic acid derivatives at the ortho position.
Competitive Reactivity :
Iodine's weak deactivating effect allows methoxy-directed substitution to dominate over ipso substitution.
Cyclization Reactions
Used as a building block in heterocycle synthesis:
Example : Formation of pyrazolo[3,4-c]pyridines
-
Step 1 : React with ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
-
Step 2 : Cyclize under acidic conditions (HCl/EtOAc)
| Entry | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Toluene, reflux, 2h | 75% | 95% |
| 2 | EtOAc, 0°C → RT, 9h | 63% | 99% |
Oxidative Transformations
Methoxy Group Reactivity :
-
Demethylation : BBr₃ in CH₂Cl₂ (-78°C) cleaves methyl ether to phenol.
-
Oxidation : RuO₄ oxidizes methoxy to carbonyl under controlled conditions.
Stability Note :
Prolonged light exposure causes C-I bond cleavage (t₁/₂ = 72h under UV).
Comparative Reactivity Table
| Reaction Partner | Product Class | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Morpholine | N-substituted biphenyls | 4.2×10⁻³ | 58.3 |
| Phenylacetylene | Alkynylated biphenyls | 1.8×10⁻² | 42.7 |
| 4-Nitrothiophenol | Thioether derivatives | 3.5×10⁻³ | 61.9 |
This compound's dual functionality enables diverse applications in medicinal chemistry (API intermediates) , materials science (liquid crystals), and asymmetric catalysis . Recent advances highlight its role in synthesizing PARP inhibitors and kinase-targeting agents .
Scientific Research Applications
4-Iodo-4’-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of molecular interactions and as a probe in biochemical assays.
Industry: Used in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Iodo-4’-methoxy-1,1’-biphenyl depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating substitution and coupling reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Q & A
Q. Advanced
- Byproduct formation : At larger scales, dimerization or deiodination occurs due to prolonged heating. Use flow reactors to reduce residence time and improve heat transfer .
- Catalyst recovery : Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching and enable reuse, lowering costs .
- Safety : Iodine’s volatility requires closed systems with scrubbers to prevent exposure .
How does the methoxy group influence the stability of this compound under acidic or basic conditions?
Q. Basic
- Acidic hydrolysis : The methoxy group resists demethylation below 100°C but undergoes cleavage in HBr/AcOH at 120°C, forming phenolic byproducts .
- Basic conditions : Stable in NaOH/EtOH (pH <12), but prolonged heating may degrade the iodophenyl ring. Monitor via HPLC (C18 column, MeOH/H₂O 70:30) .
What analytical techniques are most effective for quantifying trace impurities in iodophenyl-methoxybenzene samples?
Q. Advanced
- GC-MS : Detects volatile byproducts (e.g., unreacted iodobenzene) with LOD ~0.1 ppm .
- HPLC-UV/ESI-MS : Identifies non-volatile impurities (e.g., di-iodinated isomers) using reverse-phase columns .
- Elemental analysis : Confirms iodine content (theoretical: 34.2%; deviation >1% indicates incomplete reaction) .
How can researchers address low yields in Sonogashira couplings involving this compound?
Q. Advanced
- Co-catalysts : Add CuI (10 mol%) to Pd(PPh₃)₄ to accelerate oxidative addition .
- Solvent optimization : Use degassed THF/triethylamine (3:1) to stabilize Pd(0) intermediates.
- Substrate pre-treatment : Dry alkynes over molecular sieves to prevent moisture-induced deactivation .
What role does the iodine substituent play in the crystal packing and material properties of this compound?
Q. Advanced
- Halogen bonding : Iodine’s σ-hole forms directional interactions (C-I⋯O, ~3.3 Å) with methoxy oxygen, influencing supramolecular assembly .
- Thermal stability : DSC shows a melting point of 82–84°C, with decomposition above 250°C due to C-I bond cleavage .
How do solvent polarity and substituent effects impact the UV-Vis absorption profile of iodophenyl-methoxybenzene derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
